molecular formula C30H50O B1261395 (3S,4aR,6aS,6aR,6bR,8aR,12S,12aS,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-ol

(3S,4aR,6aS,6aR,6bR,8aR,12S,12aS,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-ol

Cat. No.: B1261395
M. Wt: 426.7 g/mol
InChI Key: XWMMEBCFHUKHEX-MRTCRTFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4aR,6aS,6aR,6bR,8aR,12S,12aS,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-ol is a natural product found in Chuquiraga erinacea with data available.

Scientific Research Applications

Synthesis and Transformations

  • A study on the synthesis and transformations of similar compounds involved acid-catalysed reactions, leading to a variety of products with potential applications in organic synthesis and medicinal chemistry (Grošelj et al., 2006).

Stereoselective Annulation

  • Research into stereoselective annulation processes, critical for creating specific molecular structures, was conducted on related compounds, highlighting the importance of precise molecular control in synthetic chemistry (Morishita et al., 1992).

Key Intermediates in Synthesis

  • A study on the reaction of related compounds with various agents emphasized the role of these compounds as key intermediates in the synthesis of complex organic structures, which can have significant implications in pharmaceutical development (Izquierdo et al., 1999).

Valence Isomerization

  • Research into valence isomerization of perhalogenated derivatives provided insights into the stability and reactivity of these complex molecules, which is valuable for understanding their behavior in various chemical environments (Roedig & Försch, 1978).

Cannabinoid Analogues

  • The exploration of heterocyclic-fused benzopyrans as cannabinoid analogues, using similar compounds, showed the potential of these molecules in the development of new pharmaceutical agents (Press & Birnberg, 1985).

Configurational Analysis in Steroids

  • In steroid chemistry, configurational analysis of derivatives of a similar structure has been conducted, highlighting the compound's relevance in the detailed study of complex organic molecules (Meskó et al., 1990).

Cyclobutane Structures

  • Studies on cyclobutane structures fused to a 13-membered ring, involving similar molecular frameworks, have contributed to a better understanding of molecular geometry and stability in organic chemistry (Yamaguchi et al., 1993).

Properties

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(3S,4aR,6aS,6aR,6bR,8aR,12S,12aS,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-ol

InChI

InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20-,21+,22+,23-,24+,25+,27-,28+,29-,30-/m1/s1

InChI Key

XWMMEBCFHUKHEX-MRTCRTFGSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CCC1=C)C)C)C)(C)C)O)C

SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)O)C

Canonical SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)O)C

Synonyms

taraxasterol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4aR,6aS,6aR,6bR,8aR,12S,12aS,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-ol
Reactant of Route 2
(3S,4aR,6aS,6aR,6bR,8aR,12S,12aS,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-ol
Reactant of Route 3
Reactant of Route 3
(3S,4aR,6aS,6aR,6bR,8aR,12S,12aS,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-ol
Reactant of Route 4
(3S,4aR,6aS,6aR,6bR,8aR,12S,12aS,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-ol
Reactant of Route 5
(3S,4aR,6aS,6aR,6bR,8aR,12S,12aS,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-ol
Reactant of Route 6
(3S,4aR,6aS,6aR,6bR,8aR,12S,12aS,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-ol

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